molecular formula C11H15N3O4 B6611548 N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide CAS No. 166974-77-2

N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide

Cat. No.: B6611548
CAS No.: 166974-77-2
M. Wt: 253.25 g/mol
InChI Key: GZNVLFZCNZCRQW-UHFFFAOYSA-N
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Description

N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C11H15N3O4 It is characterized by the presence of a nitrophenyl group and a tert-butoxy group attached to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide typically involves the reaction of 3-nitrobenzoyl chloride with tert-butyl carbazate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbohydrazide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents (e.g., dichloromethane), and mild heating.

    Hydrolysis: Acidic or basic aqueous solutions, controlled temperature.

Major Products Formed

    Reduction: 3-aminophenyl(tert-butoxy)carbohydrazide.

    Substitution: Various substituted carbohydrazides depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and tert-butyl hydrazine.

Scientific Research Applications

N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials with specific properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide depends on its specific application. In biochemical studies, it may interact with enzymes or proteins through its functional groups, leading to inhibition or activation of enzymatic activities. The nitrophenyl group can participate in electron transfer reactions, while the carbohydrazide moiety can form hydrogen bonds with target molecules, influencing their structure and function.

Comparison with Similar Compounds

N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide can be compared with other similar compounds, such as:

    N’-(4-nitrophenyl)(tert-butoxy)carbohydrazide: Similar structure but with the nitro group in the para position, which may affect its reactivity and interactions.

    N’-(3-nitrophenyl)(methoxy)carbohydrazide: Similar structure but with a methoxy group instead of a tert-butoxy group, which may influence its solubility and chemical properties.

    N’-(3-aminophenyl)(tert-butoxy)carbohydrazide:

N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

tert-butyl N-(3-nitroanilino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-12-8-5-4-6-9(7-8)14(16)17/h4-7,12H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNVLFZCNZCRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166974-77-2
Record name N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide
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